molecular formula C17H16O3 B1624206 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde CAS No. 884497-69-2

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B1624206
CAS No.: 884497-69-2
M. Wt: 268.31 g/mol
InChI Key: TVIQMFUFYVSKIE-UHFFFAOYSA-N
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Description

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde is a chemical compound that belongs to the class of aldehydesThis compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products Formed

    Oxidation: 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzoic acid.

    Reduction: 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction.

Scientific Research Applications

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)benzaldehyde:

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but contains different functional groups

Uniqueness

The presence of both the oxoethoxy and aldehyde groups allows for a diverse range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

4-[1-(4-methylphenyl)-1-oxopropan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-7-15(8-4-12)17(19)13(2)20-16-9-5-14(11-18)6-10-16/h3-11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIQMFUFYVSKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407442
Record name STK358876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-69-2
Record name STK358876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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